(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane
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Overview
Description
(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane is a synthetic organic compound characterized by the presence of an azidomethyl group, two fluorine atoms, and a methyl group attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of a suitable cyclopropane precursor, which can be obtained through various cyclopropanation reactions.
Introduction of Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources such as sodium azide or trimethylsilyl azide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The azidomethyl group can undergo oxidation to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azidomethyl group can yield amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azidomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Nitro or nitrile derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.
Chemical Biology: The azidomethyl group can serve as a bioorthogonal handle for labeling and tracking biomolecules in complex biological systems.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The azidomethyl group can also participate in click chemistry reactions, enabling the conjugation of the compound to various biomolecules.
Comparison with Similar Compounds
- (2Z)-2-{[(2S,3R,4R,5R,6R)-6-(azidomethyl)-4,5-dihydroxy-3-(2-iodoacetamido)oxan-2-yl]oxy}
- 2-[(2S,3R,4R,5R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl]acetic acid
- Methyl (2S,3R)-3-{[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-diethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]oxy}-2-{[(benzyloxy)carbonyl]amino}butanoate
Uniqueness: (2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane is unique due to the presence of both azidomethyl and difluoromethyl groups on a cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
(2S,3R)-2-(azidomethyl)-1,1-difluoro-3-methylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c1-3-4(2-9-10-8)5(3,6)7/h3-4H,2H2,1H3/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYAWRGWLFEXOP-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1(F)F)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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